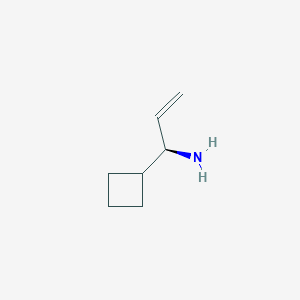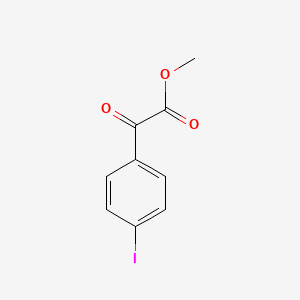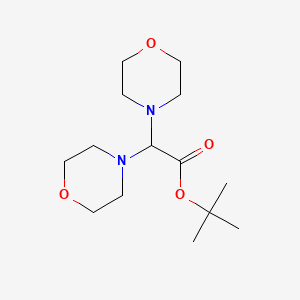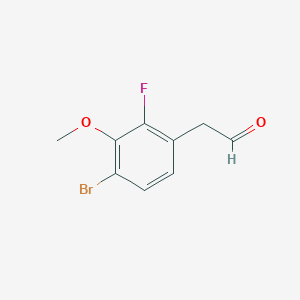
2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of acetaldehyde, featuring a bromo, fluoro, and methoxy substitution on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetaldehyde typically involves the bromination, fluorination, and methoxylation of a phenylacetaldehyde precursor. One common method includes:
Fluorination: The addition of a fluorine atom, often achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the bromo group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base.
Major Products
Oxidation: 2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetic acid.
Reduction: 2-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetaldehyde involves its interaction with various molecular targets. The presence of electron-withdrawing groups (bromo and fluoro) and an electron-donating group (methoxy) on the phenyl ring can influence its reactivity and binding affinity to different enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-2-methoxyacetophenone: Similar structure but with a ketone group instead of an aldehyde.
4-Bromo-2-methoxyphenylboronic acid: Similar structure but with a boronic acid group.
2-Bromo-2-(4-methoxyphenyl)acetic acid: Similar structure but with a carboxylic acid group.
Properties
Molecular Formula |
C9H8BrFO2 |
|---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
2-(4-bromo-2-fluoro-3-methoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9-7(10)3-2-6(4-5-12)8(9)11/h2-3,5H,4H2,1H3 |
InChI Key |
ZRRRTEMLLSVELP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)CC=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


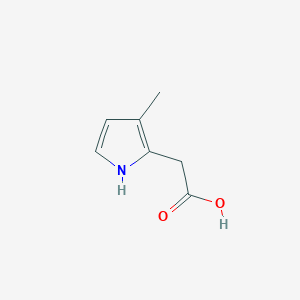
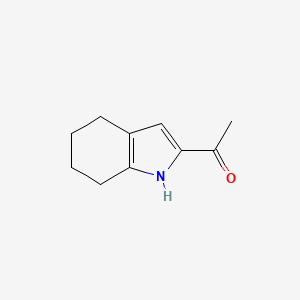

![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)
![Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B13121590.png)

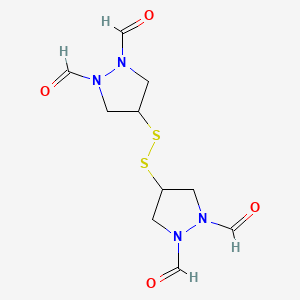

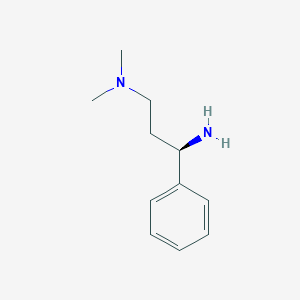
![1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)

